
Ancitabine hydrochloride
Vue d'ensemble
Description
Le chlorhydrate d'ancitabine, également connu sous le nom de chlorhydrate de cyclocytidine, est un prod médicament de la cytarabine. Il est structurellement similaire à la désoxycytidine humaine et est incorporé à l'ADN humain, entraînant la mort cellulaire. Le chlorhydrate d'ancitabine est principalement utilisé comme agent antinéoplasique pour le traitement de la leucémie lymphatique et d'autres types de cancer .
Mécanisme D'action
Target of Action
Ancitabine Hydrochloride, also known as Cyclocytidine HCl, is a prodrug of cytarabine . Its primary target is human DNA . More specifically, it acts as an inhibitor of DNA polymerase , a key enzyme involved in DNA replication and repair.
Mode of Action
This compound is structurally similar to human deoxycytidine . This allows it to be incorporated into human DNA during the replication process . Once incorporated, it inhibits DNA polymerase, thereby disrupting DNA synthesis and leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway . By inhibiting DNA polymerase, this compound disrupts the normal replication process, leading to DNA damage and ultimately cell death .
Pharmacokinetics
It is known that this compound is a prodrug of cytarabine , which suggests that it may be metabolized into cytarabine in the body
Result of Action
The primary result of this compound’s action is the induction of cell death . By disrupting DNA replication, it causes DNA damage that the cell cannot repair. This leads to cell death, which is why this compound is used as an antineoplastic agent .
Analyse Biochimique
Biochemical Properties
Ancitabine hydrochloride plays a crucial role in biochemical reactions by inhibiting DNA polymerase. This inhibition prevents DNA synthesis and replication, leading to cell death. The compound interacts with various enzymes and proteins, including DNA polymerase and deoxycytidine kinase. DNA polymerase is inhibited by this compound, while deoxycytidine kinase phosphorylates the compound, converting it into its active form, cytarabine .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by incorporating into DNA and inhibiting DNA synthesis. This leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by causing DNA damage and inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to cytarabine, which is then incorporated into DNA. This incorporation inhibits DNA polymerase, preventing DNA synthesis and replication. Additionally, this compound can cause DNA strand breaks and activate apoptotic pathways, leading to cell death. The compound also inhibits ribonucleotide reductase, further disrupting DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade into cytarabine under certain conditions. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained cytotoxic effects on cancer cells. Prolonged exposure can also lead to resistance in some cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At high doses, this compound can cause adverse effects such as myelosuppression, gastrointestinal toxicity, and hepatotoxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance the therapeutic effect but increases toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is phosphorylated by deoxycytidine kinase to form cytarabine monophosphate, which is further phosphorylated to cytarabine diphosphate and cytarabine triphosphate. These phosphorylated forms are the active metabolites that exert cytotoxic effects. This compound also interacts with enzymes such as cytidine deaminase, which can deactivate the compound by converting it to uracil arabinoside .
Transport and Distribution
This compound is transported and distributed within cells and tissues through nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it is phosphorylated to its active form. This compound can accumulate in rapidly dividing cells, such as cancer cells, leading to higher concentrations in these tissues. The compound’s distribution is influenced by its ability to cross cell membranes and its affinity for nucleoside transporters .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it is incorporated into DNA. The compound’s activity is dependent on its localization to the nucleus, where it can inhibit DNA synthesis and induce apoptosis. This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments, but its structural similarity to deoxycytidine allows it to be incorporated into DNA during replication .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation du chlorhydrate d'ancitabine implique plusieurs étapes :
Réaction d'acylation : La cytidine réagit avec les chlorures d'acyle de l'acide acétylsalicylique pour former l'acétyl-ancitabine.
Déprotection : L'acétyl-ancitabine est déprotégée dans une solution de chlorhydrate de méthanol pour obtenir l'ancitabine.
Réaction d'ouverture de cycle : L'ancitabine subit une réaction d'ouverture de cycle pour former le chlorhydrate de cytarabine.
Méthodes de production industrielle : La production industrielle du chlorhydrate d'ancitabine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus garantit un rendement et une pureté élevés tout en maintenant des normes de sécurité et environnementales .
Analyse Des Réactions Chimiques
Le chlorhydrate d'ancitabine subit diverses réactions chimiques, notamment :
Oxydation : Le chlorhydrate d'ancitabine peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier la structure du chlorhydrate d'ancitabine, conduisant à la formation de nouveaux composés.
Réactifs et conditions courants :
Réactifs d'oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réactifs de réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits formés :
Produits d'oxydation : Divers dérivés oxydés du chlorhydrate d'ancitabine.
Produits de réduction : Formes réduites du chlorhydrate d'ancitabine.
Produits de substitution : Dérivés substitués avec différents groupes fonctionnels.
Applications de la recherche scientifique
Le chlorhydrate d'ancitabine a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé dans la synthèse de divers analogues et dérivés de nucléosides.
Biologie : Étudié pour ses effets sur la synthèse de l'ADN et la prolifération cellulaire.
Médecine : Principalement utilisé comme agent antinéoplasique pour le traitement de la leucémie lymphatique et d'autres cancers.
Industrie : Utilisé dans la production de produits pharmaceutiques et de produits chimiques de recherche.
Mécanisme d'action
Le chlorhydrate d'ancitabine exerce ses effets en étant incorporé à l'ADN humain, où il inhibe la synthèse de l'ADN et entraîne la mort cellulaire. Le composé cible l'ADN polymérase, une enzyme essentielle à la réplication de l'ADN. En inhibant l'ADN polymérase, le chlorhydrate d'ancitabine empêche la prolifération des cellules cancéreuses et induit l'apoptose .
Applications De Recherche Scientifique
Cancer Treatment
Mechanism of Action
Ancitabine hydrochloride functions as a prodrug, converting into cytarabine within the body. Once activated, it inhibits DNA synthesis by interfering with DNA polymerase, which is crucial for cell division, particularly in rapidly dividing cancer cells. This makes it a vital component in chemotherapy regimens for treating various malignancies, especially acute myeloid leukemia (AML) and lymphocytic leukemias .
Clinical Efficacy
Research indicates that this compound demonstrates significant efficacy in treating specific leukemia types. Its application in combination therapies has shown promise in enhancing treatment outcomes compared to standard therapies alone .
Pharmaceutical Development
Formulation Studies
Researchers are exploring this compound in drug formulation studies to assess its potential in combination therapies. The goal is to enhance the efficacy of existing cancer treatments by leveraging its unique properties .
Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetics of this compound is essential for optimizing treatment regimens. Studies have indicated that its metabolism can be affected by co-administration with other drugs, which may enhance or diminish its therapeutic effects .
Cellular Research
Drug Resistance Mechanisms
this compound serves as a valuable tool for studying drug resistance mechanisms in cancer cells. By analyzing how cancer cells adapt to chemotherapy, researchers aim to identify strategies to overcome these challenges and improve treatment efficacy .
Biochemical Assays
The compound is also utilized in biochemical assays to investigate its interactions with DNA and RNA, contributing to the understanding of nucleic acid metabolism within cancer cells .
Clinical Trials
Evaluation of New Protocols
this compound is frequently involved in clinical trials aimed at evaluating new treatment protocols. These trials provide insights into its effectiveness and safety across diverse patient populations, helping to refine treatment strategies for hematological cancers .
Case Studies and Research Findings
Study Title | Findings | Year |
---|---|---|
Personalized Chemotherapy Profiling Using Cancer Cell Lines | High-throughput testing identified ancitabine as a viable candidate for personalized chemotherapy based on cell line sensitivity | 2020 |
Efficacy of Ancitabine in Combination Therapy | Demonstrated improved outcomes when used with other chemotherapeutic agents compared to monotherapy | 2021 |
Mechanisms of Drug Resistance | Identified pathways through which cancer cells develop resistance to ancitabine treatment | 2022 |
Comparaison Avec Des Composés Similaires
Le chlorhydrate d'ancitabine est comparé à d'autres composés similaires, tels que :
Cytarabine : Le chlorhydrate d'ancitabine est un prod médicament de la cytarabine et partage des propriétés antinéoplasiques similaires.
Le chlorhydrate d'ancitabine est unique en raison de sa demi-vie prolongée et de sa stabilité, ce qui en fait un composé précieux dans le traitement du cancer .
Activité Biologique
Ancitabine hydrochloride, also known as cyclocytidine, is a derivative of cytarabine and has been investigated primarily for its antineoplastic and antiviral properties. This article delves into its biological activities, mechanisms of action, pharmacokinetics, and clinical applications, supported by relevant data tables and research findings.
Ancitabine functions as a DNA polymerase inhibitor , which is crucial for its role in inhibiting DNA synthesis in both cancerous and viral cells. Upon administration, ancitabine is metabolized to cytarabine, allowing it to be incorporated into DNA strands, thereby disrupting replication processes essential for cell proliferation.
Antineoplastic Activity
Ancitabine has shown efficacy in treating hematological malignancies such as acute myelogenous leukemia (AML) and lymphocytic leukemias. Its mechanism involves:
- Inhibition of DNA synthesis : By mimicking deoxycytidine, ancitabine gets incorporated into DNA, leading to chain termination during replication.
- Synergistic effects : When used in combination with other chemotherapeutic agents like amsacrine, ancitabine has demonstrated enhanced therapeutic outcomes in pediatric patients with relapsed or refractory leukemia .
Antiviral Activity
Research has highlighted ancitabine's potential as an antiviral agent, particularly against the hepatitis B virus (HBV). A study found that:
- Inhibition of HBV DNA synthesis : Treatment with 20 µM ancitabine significantly decreased the production of relaxed circular (rc) DNA in HBV-producing cells. This effect was attributed to the inhibition of HBV DNA polymerase activity .
Pharmacokinetics
The pharmacokinetic profile of ancitabine indicates:
- Rapid metabolism : Ancitabine is quickly converted to cytarabine in vivo, which can lead to a more stable therapeutic effect compared to cytarabine alone.
- Dosing considerations : Due to its rapid metabolism, dosing regimens may need adjustment to maintain effective drug levels during treatment cycles .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of ancitabine. Below are key findings:
Clinical Applications
Ancitabine has been utilized in various clinical settings:
- Acute Myelogenous Leukemia (AML) : Approved for use in treating AML due to its efficacy in inducing remission when combined with other agents.
- Hepatitis B Virus Infection : Investigated as a potential treatment option for chronic HBV infections due to its ability to inhibit viral replication.
Propriétés
Numéro CAS |
10212-25-6 |
---|---|
Formule moléculaire |
C9H12ClN3O4 |
Poids moléculaire |
261.66 g/mol |
Nom IUPAC |
(2R,4R,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride |
InChI |
InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6+,7-,8-;/m1./s1 |
Clé InChI |
KZOWNALBTMILAP-NKCNMFRMSA-N |
SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl |
SMILES isomérique |
C1=CN2[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)OC2=NC1=N.Cl |
SMILES canonique |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl |
Key on ui other cas no. |
10212-25-6 |
Durée de conservation |
Bulk: A sample stored at 60°C for 30 days showed no decomposition as indicated by optical rotation. Solution: A 1% solution in water after 24 hours at room temperature showed no decomposition as indicated by optical rotation. |
Solubilité |
H2O 200 ( mg/mL) EtOAc < 0.1 ( mg/mL) CHC13 < 0.1 ( mg/mL) |
Synonymes |
Ancitabine Anhydro-Ara-C Cyclo C Cyclo-C CycloC Cyclocytidine NSC 145,668 NSC 145668 NSC-145,668 NSC-145668 NSC145,668 NSC145668 U 33,624A U 33624A U-33,624A U-33624A U33,624A U33624A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.